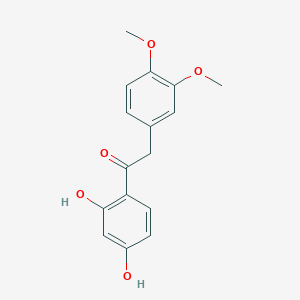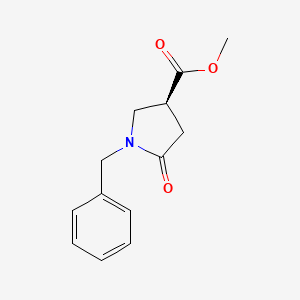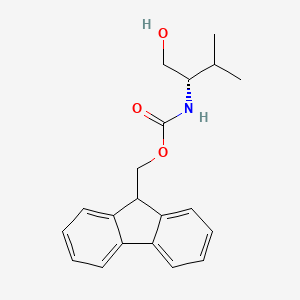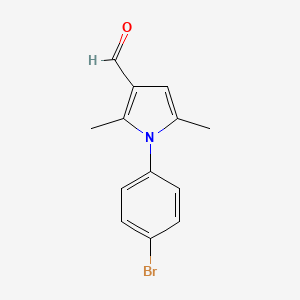
1-(2,4-二羟基苯基)-2-(3,4-二甲氧基苯基)乙酮
描述
The compound 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a multifunctional molecule that has been studied in various contexts due to its interesting chemical properties and potential biological activity. It contains both hydroxy and methoxy substituents on aromatic rings, which are connected by an ethanone moiety. This structure is related to various synthetic targets and intermediates in organic chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, which shares a similar diarylethane backbone with 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, involves heating 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide with chloroacetic acid or phosphoryl chloride . Another related synthesis involves the reaction of 1,2-bis(4-methoxyphenyl)ethanone with alkyl halides, followed by a Grignard reaction, dehydration, and ether cleavage to produce antiestrogenic compounds .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be analyzed based on its functional groups and stereochemistry. The presence of hydroxy and methoxy groups suggests potential for hydrogen bonding and electronic effects that can influence reactivity and physical properties. The ethanone linkage between two aromatic rings may allow for conformational flexibility and influence the overall molecular shape.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For example, the decarboxylation of α-ethoxycarbonyloxybenzyl cyanides can lead to the formation of dicyano diarylethanes through a free-radical process . Additionally, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal has been shown to be an effective approach to synthesize various heterocycles, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be inferred from its molecular structure. The presence of both electron-donating methoxy groups and electron-withdrawing hydroxy groups could affect the compound's solubility, melting point, and reactivity. The aromatic rings may contribute to the compound's stability and potential interactions with biological targets. The compound's reactivity could be further explored through its reactions with various nucleophiles and electrophiles, as well as its potential to undergo cyclization and other transformations .
科学研究应用
杂环化和合成化学
1-(2,4-二羟基苯基)-2-(3,4-二甲氧基苯基)乙酮在合成化学中被用于杂环化反应,特别是在与N,N-二甲基甲酰胺二甲基缩醛的缩合反应中,导致形成各种杂环化合物,如异黄酮、二芳基吡唑和2-氨基嘧啶(Moskvina, Shilin, & Khilya, 2015)。
光物理研究
这种化合物已被研究其光物理性质。例如,通过3,4-二甲氧基苯甲醛与1-(2-羟基苯基)乙酮的反应合成DMHP(一种衍生物),然后对其溶剂致色性性质、光化学和荧光量子产率进行研究(Asiri, Sobahi, Osman, & Khan, 2017)。
光化学反应性
已经在不同状态和条件下研究了衍生物的光化学反应性,例如1,2-二(3′,4′-二甲氧基苯基)乙酮,揭示了转化为各种化合物以及Norrish 1型裂解和光还原机制的见解(Castellan et al., 1990)。
荧光探针开发
其衍生物已被用于开发荧光探针。例如,1-(2-羟基苯基)乙酮被用于创建一种基于BODIPY的高选择性H2S荧光开关探针,表明在生物系统中具有潜在应用(Fang, Jiang, Sun, & Li, 2019)。
抗菌和抗真菌剂
从1-(2,4-二羟基苯基)-2-(3,4-二甲氧基苯基)乙酮合成的几种化合物显示出抗菌和抗真菌活性。例如,从大花白前提取的衍生物表现出抗真菌活性(Zhao et al., 2007)。
抗炎和抗氧化活性
已合成该化合物的衍生物并评估其抗炎、抗氧化和抗菌活性。这包括对吡唑巯酮的研究,显示出有希望的生物活性(Bandgar et al., 2009)。
结构化学
已对该化合物及其衍生物进行了结构化学研究。例如,已研究了类似4-乙酰基邻苯二酚的化合物中的多形性和构象异构性,这是1-(2,4-二羟基苯基)乙酮的衍生物,提供了有关分子结构和相互作用的见解(Jones & Mangalagiu, 2009)。
新合成和应用
已开发了1-(2,4-二羟基苯基)-2-(3,4-二甲氧基苯基)乙酮衍生物的新合成方法,例如合成苯乙酮苯并吡喃衍生物,表明其在有机合成中的多功能性(Qi et al., 2010)。
安全和危害
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXMMYWDVBYTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351016 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
24126-98-5 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

